3-Hydroxy-1-phenylpropan-1-one

Biocatalysis Chiral synthesis Antidepressant intermediates

3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9), also known as 3-hydroxypropiophenone or HPPO, is a β-hydroxy ketone (acyloin) with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. It belongs to the class of hydroxylated propiophenones, characterized by a primary hydroxyl group at the C3 position of the propanone chain adjacent to a phenyl ketone.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 5650-41-9
Cat. No. B3416064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-phenylpropan-1-one
CAS5650-41-9
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCO
InChIInChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2
InChIKeyPQCFUZMQHVIOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9): A β-Hydroxy Ketone Building Block for Chiral Pharmaceutical Synthesis


3-Hydroxy-1-phenylpropan-1-one (CAS 5650-41-9), also known as 3-hydroxypropiophenone or HPPO, is a β-hydroxy ketone (acyloin) with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol [1]. It belongs to the class of hydroxylated propiophenones, characterized by a primary hydroxyl group at the C3 position of the propanone chain adjacent to a phenyl ketone . This specific regioisomer serves as a critical chiral intermediate in the synthesis of serotonin reuptake inhibitors (e.g., fluoxetine) and other bioactive 1,3-difunctionalized propyl chain molecules, distinguishing it from its positional isomers such as 2-hydroxy-1-phenylpropan-1-one and ring-hydroxylated propiophenones [2].

Why 3-Hydroxy-1-phenylpropan-1-one Cannot Be Replaced by Generic Hydroxypropiophenone Isomers in Research and Industrial Synthesis


The position of the hydroxyl group on the propiophenone scaffold fundamentally dictates the compound's reactivity, downstream chiral product profile, and enzymatic recognition. 3-Hydroxy-1-phenylpropan-1-one (HPPO) is a β-hydroxy ketone that undergoes stereospecific reduction to yield 1-phenyl-1,3-propanediol (PPD), a 1,3-diol motif essential for constructing the N-methyl-3-phenylpropylamine backbone of fluoxetine and related antidepressants [1]. In contrast, the α-hydroxy isomer (2-hydroxy-1-phenylpropan-1-one) reduces to 1-phenyl-1,2-propanediol, a 1,2-diol scaffold that is structurally incompatible with these pharmaceutical targets [2]. Similarly, ring-hydroxylated analogs (e.g., 3'-hydroxypropiophenone, CAS 13103-80-5) lack the aliphatic hydroxyl group required for subsequent chlorination or activation steps, precluding their conversion into the key 3-chloro-1-phenylpropan-1-one intermediate . Generic substitution therefore leads to an entirely different synthetic trajectory and end-product profile.

Quantitative Differentiation Evidence for 3-Hydroxy-1-phenylpropan-1-one Against Its Closest Analogs


Stereospecific Reduction to (S)-1-Phenyl-1,3-propanediol with >99% ee Versus α-Hydroxy Isomer Producing 1,2-Diol

3-Hydroxy-1-phenylpropan-1-one (HPPO) is stereospecifically reduced by Williopsis saturnus var. mrakii AJ-5620 whole cells to (S)-1-phenyl-1,3-propanediol [(S)-PPD] with >99% enantiomeric excess (e.e.) and a molar yield of 81% (9.9 g/L in 20 h) [1]. In contrast, the α-hydroxy isomer (2-hydroxy-1-phenylpropan-1-one, CAS 5650-40-8) is reduced by alcohol dehydrogenases to 1-phenyl-1,2-propanediol, a 1,2-diol scaffold [2]. The 1,3-diol product from HPPO is the direct precursor for (S)-fluoxetine synthesis via chlorination and substitution with 4-trifluoromethylphenol, whereas the 1,2-diol from the α-hydroxy isomer cannot serve this route, representing a fundamental divergence in pharmaceutical utility [1].

Biocatalysis Chiral synthesis Antidepressant intermediates

Anti-Prelog Stereospecificity of (R)-PPD-Producing Enzyme: Km and Vmax Characterization

A purified NADPH-dependent enzyme from Trichosporon fermentans AJ-5152 converts 3-hydroxy-1-phenylpropan-1-one (HPPO) exclusively to (R)-1-phenyl-1,3-propanediol [(R)-PPD] with anti-Prelog's specificity, exhibiting kinetic parameters Km = 20.1 mM and Vmax = 3.4 μmol min⁻¹ mg protein⁻¹ [1]. Anti-Prelog stereospecificity is uncommon among alcohol dehydrogenases/reductases, which typically follow Prelog's rule. In a preparative-scale reaction with NADPH recycling, this enzyme produced 8.9 g/L of (R)-PPD in 16 h with 76% molar yield and >99% e.e. [1]. No comparable enzyme system has been reported for 2-hydroxypropiophenone or ring-hydroxylated propiophenone isomers, which are either not substrates or yield products of opposite stereochemical configuration.

Enzyme kinetics Biocatalysis Anti-Prelog reduction

Direct Precursor to 3-Chloro-1-phenylpropan-1-one for Fluoxetine Synthesis: Positional Necessity of the C3 Hydroxyl

3-Hydroxy-1-phenylpropan-1-one is the direct oxidative precursor to 3-chloro-1-phenylpropan-1-one, the key intermediate in the synthesis of fluoxetine (Prozac®) and other N-methyl-3-phenylpropylamine-based antidepressants [1]. The C3 hydroxyl group undergoes chlorination (e.g., using SOCl₂ or PCl₅) to yield the 3-chloro derivative, which then undergoes enantioselective reduction and substitution with 4-trifluoromethylphenol . Neither 2-hydroxypropiophenone (which would produce 2-chloropropiophenone, yielding a phenethylamine scaffold rather than a propylamine) nor 3'-hydroxypropiophenone (which lacks an aliphatic hydroxyl and cannot be chlorinated at the side chain) can serve as precursors to this specific pharmaceutical intermediate.

Pharmaceutical intermediates SSRI synthesis Chlorination

Physical Property Differentiation: Melting Point and Handling Characteristics vs. 2-Hydroxypropiophenone

3-Hydroxy-1-phenylpropan-1-one exhibits a melting point of -24°C, making it a liquid at standard ambient temperature (25°C), which facilitates direct liquid handling, pumping, and solvent-free reaction setups . In contrast, 3'-hydroxypropiophenone (CAS 13103-80-5) is a crystalline solid at room temperature with a higher melting point, requiring dissolution or melting steps prior to use . 2-Hydroxypropiophenone (CAS 610-99-1) has a boiling point of 115°C at 15 mmHg, indicating greater volatility under reduced pressure compared to HPPO [1]. The low melting point of HPPO is advantageous for continuous-flow biocatalytic processes and bulk liquid metering in industrial settings.

Physicochemical properties Formulation Handling

High-Value Application Scenarios for 3-Hydroxy-1-phenylpropan-1-one Based on Quantitative Differentiation Evidence


Industrial Biocatalytic Production of (S)-1-Phenyl-1,3-propanediol for Generic Fluoxetine Synthesis

Pharmaceutical manufacturers seeking to produce (S)-fluoxetine via the 1,3-propanediol route must procure 3-hydroxy-1-phenylpropan-1-one as the sole suitable substrate. As demonstrated in the microbial reduction study, HPPO is converted by W. saturnus var. mrakii AJ-5620 to (S)-PPD with >99% e.e. and 81% molar yield (9.9 g/L in 20 h), a performance level that cannot be replicated with 2-hydroxypropiophenone or ring-hydroxylated analogs [1]. This enantiopure (S)-PPD is then tosylated and coupled with 4-trifluoromethylphenol to yield (S)-fluoxetine, providing a cost-competitive alternative to chemical asymmetric synthesis routes that require expensive chiral catalysts and achieve lower overall yields (<50% per enantiomer without racemization).

Enzymatic (R)-PPD Production Using NADPH-Dependent Anti-Prelog Reductase for High-Value Chiral Building Blocks

The purified (R)-PPD-producing enzyme from T. fermentans AJ-5152 converts HPPO with defined kinetics (Km 20.1 mM, Vmax 3.4 μmol min⁻¹ mg⁻¹) and anti-Prelog stereospecificity, yielding (R)-PPD with >99% e.e. [2]. This enzymatic route is uniquely suited for producing the (R)-enantiomer of 1-phenyl-1,3-propanediol, which serves as a chiral building block for pharmaceuticals beyond fluoxetine, including potential serotonin-norepinephrine reuptake inhibitors and other CNS agents. The availability of kinetic parameters enables precise process scale-up calculations, a critical advantage for CMO/CDMO operations selecting between hydroxypropiophenone starting materials.

Synthesis of 3-Chloro-1-phenylpropan-1-one as a Versatile Alkylating Intermediate for Drug Discovery

Medicinal chemistry groups developing novel arylpropylamine-based CNS therapeutics utilize 3-hydroxy-1-phenylpropan-1-one as the gateway to 3-chloro-1-phenylpropan-1-one, a versatile alkylating agent [1]. The C3 hydroxyl is exclusively positioned for chlorination, enabling subsequent nucleophilic displacement with diverse amines, phenols, or thiols to generate compound libraries with the 1,3-propanediamine or 3-phenoxypropylamine pharmacophore. Alternative hydroxypropiophenone isomers produce chlorinated intermediates with different alkyl chain lengths or connectivity, leading to pharmacologically distinct and often inactive scaffolds.

Continuous-Flow Biocatalytic Reduction Processes Leveraging Liquid-State Handling Properties

The low melting point (-24°C) and ambient liquid state of 3-hydroxy-1-phenylpropan-1-one enable its direct use in continuous-flow packed-bed bioreactors without pre-heating or solvent dissolution . This physical property advantage translates to reduced energy input, simplified process design, and compatibility with standard liquid-metering pumps in both laboratory-scale screening and pilot-plant production of chiral 1,3-diols. Solid hydroxypropiophenone analogs require additional dissolution steps that increase solvent consumption, processing time, and waste generation.

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